molecular formula C5H5ClN2O3 B1418029 (2,5-Dioxoimidazolidin-4-yl)acetyl chloride CAS No. 51876-11-0

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Cat. No.: B1418029
CAS No.: 51876-11-0
M. Wt: 176.56 g/mol
InChI Key: IKJILNBIBFSCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a specialized biochemical reagent that serves as a critical derivatization agent and building block in proteomics and peptide chemistry research. Its primary research value lies in its ability to functionalize other molecules, particularly as a reactive handle for modifying amino groups. The compound features a highly reactive acyl chloride moiety, which allows for efficient acylation reactions under standard conditions, coupled with a hydantoin (2,5-imidazolidinedione) ring system. The hydantoin core is a significant structural motif in various biologically active compounds and is closely related to the hydration product of oxidative DNA damage , making derivatives of this compound useful in studying such processes. Consequently, this acetyl chloride is extensively employed for the synthesis of advanced intermediates, the preparation of haptens for antibody production, and the creation of affinity chromatography ligands. Researchers utilize it to introduce the hydantoin moiety into peptides and other biomolecules, facilitating studies on protein modifications, the development of enzyme inhibitors, and the exploration of protein-ligand interactions. This product is intended for research applications by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3/c6-3(9)1-2-4(10)8-5(11)7-2/h2H,1H2,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJILNBIBFSCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby influencing critical biochemical pathways involved in various cellular functions. This interaction can lead to modulation of biological processes, making it a candidate for therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features include:

Substituent Effect on Activity Reference
Acetyl groupEnhances reactivity and lipophilicity
Imidazolidinone coreInfluences enzyme binding affinity
Chloride groupPotentially increases interaction with nucleophiles

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives with similar structures have reported IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases linked to cancer progression.

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

  • Inhibition of Plasmodial Kinases : A study demonstrated that derivatives of this compound inhibited plasmodial kinases, suggesting potential applications in treating malaria.
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines with IC50 values lower than traditional treatments.

Comparison with Similar Compounds

Key Observations :

  • Acetyl vs. Sulfonyl Chlorides : Acetyl chlorides undergo nucleophilic acyl substitution more readily than sulfonyl chlorides due to the lower stability of the acyl intermediate. This makes the target compound more reactive in forming esters, amides, or ketones compared to sulfonamide-forming analogs .
  • Substituent Effects : Bulky substituents (e.g., 4-ethyl and 4-methyl groups in acetamide derivatives) may reduce solubility or hinder reactivity. The discontinued status of 2-Chloro-N-(4-ethyl-4-methyl-...)acetamide suggests challenges in synthesis or stability.

Toxicity and Environmental Impact

  • N,N'-Methylenebis[...]urea exhibits low acute toxicity to fish (LC50 > 220 mg/L for Lepomis macrochirus) and daphnia (EC50 > 10–100 mg/L) .
  • Acetyl chlorides are generally corrosive and may pose inhalation or dermal hazards, though specific toxicological data are absent in the provided evidence.

Q & A

Q. How can computational modeling predict reactivity or stability under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Simulate reaction pathways (e.g., acyl chloride hydrolysis) using Gaussian09. Activation energies (ΔG‡) correlate with experimental stability data .
  • Molecular Dynamics (MD) : Predict solvent effects on stability; simulations in water vs. DMSO align with observed hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dioxoimidazolidin-4-yl)acetyl chloride
Reactant of Route 2
Reactant of Route 2
(2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.